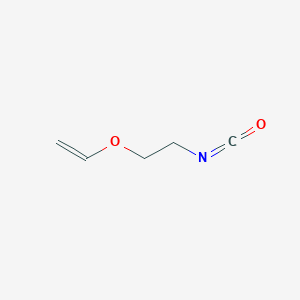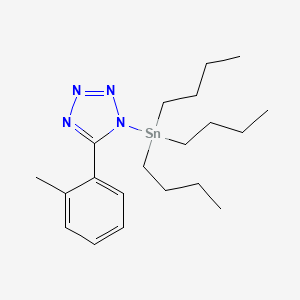
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a tributylstannyl group and a 2-methylphenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole typically involves the reaction of 2-methylphenylhydrazine with tributyltin azide under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the tetrazole ring. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced tetrazole derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tetrazole derivatives and organotin compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole can be compared with other similar compounds, such as:
5-Phenyl-1-(tributylstannyl)-1H-tetrazole: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
5-(2-Chlorophenyl)-1-(tributylstannyl)-1H-tetrazole: Similar structure but with a 2-chlorophenyl group instead of a 2-methylphenyl group.
5-(2-Methylphenyl)-1-(trimethylstannyl)-1H-tetrazole: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
683270-46-4 |
|---|---|
Molekularformel |
C20H34N4Sn |
Molekulargewicht |
449.2 g/mol |
IUPAC-Name |
tributyl-[5-(2-methylphenyl)tetrazol-1-yl]stannane |
InChI |
InChI=1S/C8H7N4.3C4H9.Sn/c1-6-4-2-3-5-7(6)8-9-11-12-10-8;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
MZZABUPIVXMJLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)N1C(=NN=N1)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


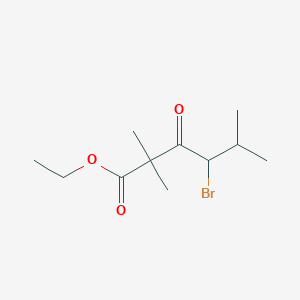

![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)
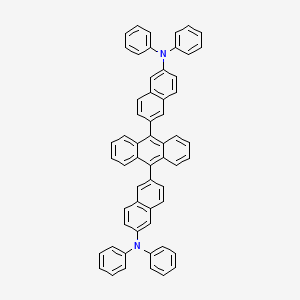




![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)

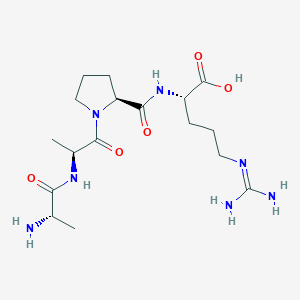
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)
